(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.: 105229-14-9
VCID: VC0179621
InChI: InChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)/t8-,9+/m1/s1
SMILES: C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O
Molecular Formula: C10H11NO5
Molecular Weight: 225.2 g/mol

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid

CAS No.: 105229-14-9

Main Products

VCID: VC0179621

Molecular Formula: C10H11NO5

Molecular Weight: 225.2 g/mol

(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid - 105229-14-9

CAS No. 105229-14-9
Product Name (2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid
Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
IUPAC Name (2R,3S)-2-amino-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid
Standard InChI InChI=1S/C10H11NO5/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6/h1-3,8-9,12H,4,11H2,(H,13,14)/t8-,9+/m1/s1
Standard InChIKey QNECLCOECOXTEW-BDAKNGLRSA-N
Isomeric SMILES C1OC2=C(O1)C=C(C=C2)[C@@H]([C@H](C(=O)O)N)O
SMILES C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O
PubChem Compound 12792638
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator